molecular formula C10H20N4S B14268175 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide CAS No. 139138-90-2

2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide

Cat. No.: B14268175
CAS No.: 139138-90-2
M. Wt: 228.36 g/mol
InChI Key: AQHZKRPTORPIBP-UHFFFAOYSA-N
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Description

2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, an octyl chain, and a hydrazine-carbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide typically involves the reaction of hydrazine with a suitable thioamide precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

CAS No.

139138-90-2

Molecular Formula

C10H20N4S

Molecular Weight

228.36 g/mol

IUPAC Name

(2-cyanooctan-2-ylamino)thiourea

InChI

InChI=1S/C10H20N4S/c1-3-4-5-6-7-10(2,8-11)14-13-9(12)15/h14H,3-7H2,1-2H3,(H3,12,13,15)

InChI Key

AQHZKRPTORPIBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C#N)NNC(=S)N

Origin of Product

United States

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